Product packaging for 3-(4-ethoxyphenyl)-N-methylpropan-1-amine(Cat. No.:CAS No. 727352-16-1)

3-(4-ethoxyphenyl)-N-methylpropan-1-amine

Cat. No.: B12124801
CAS No.: 727352-16-1
M. Wt: 193.28 g/mol
InChI Key: BBGJEBPHSFKYPX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-N-methylpropan-1-amine is a chemical compound of interest in synthetic and pharmacological research. As a secondary amine with an ethoxyphenyl moiety, it serves as a versatile building block (synthon) in organic synthesis, particularly for the preparation of more complex molecules. Researchers value this compound for its potential as a precursor in developing active pharmaceutical ingredients (APIs) and other biologically active compounds. Its molecular structure suggests potential application in neurological and receptor-binding studies, where similar compounds are often investigated. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety protocols. Specific data on its mechanism of action, pharmacokinetics, and toxicological profile are subject to ongoing research and are not yet fully characterized. Researchers are encouraged to consult the current scientific literature for the latest findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B12124801 3-(4-ethoxyphenyl)-N-methylpropan-1-amine CAS No. 727352-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727352-16-1

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

BBGJEBPHSFKYPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCCNC

Origin of Product

United States

Synthetic Chemistry and Chemical Transformations

Advanced Synthetic Methodologies for 3-(4-ethoxyphenyl)-N-methylpropan-1-amine

The construction of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. These methods focus on the efficient assembly of the propanamine backbone and the incorporation of the key ethoxyphenyl group.

The formation of the N-methylpropan-1-amine core attached to the 4-ethoxyphenyl group is the central challenge in the synthesis of the title compound.

Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds in two stages: the initial reaction between an aldehyde or ketone and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgcengage.com.au

For the synthesis of this compound, a common starting material is 3-(4-ethoxyphenyl)propanal. This aldehyde can be reacted with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the target secondary amine. A typical procedure involves the reaction of 4-ethoxybenzaldehyde (B43997) as the initial precursor to generate the propanal derivative. smolecule.com

A key aspect of successful reductive amination is the choice of the reducing agent. The reducing agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this purpose because it is a mild reducing agent that is more reactive towards protonated imines (iminium ions) than towards aldehydes or ketones, especially under weakly acidic conditions (pH ~5-6). masterorganicchemistry.comyoutube.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed and offer the advantage of being less toxic than cyanide-containing reagents. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentFormulaKey Characteristics
Sodium CyanoborohydrideNaBH₃CNSelective for imines over carbonyls; requires mildly acidic pH; toxic cyanide byproduct. masterorganicchemistry.comyoutube.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective; does not require pH control; non-toxic byproducts. masterorganicchemistry.com
Sodium Borohydride (B1222165)NaBH₄Less selective, can reduce the starting aldehyde; often used in a two-step process where the imine is formed first. wikipedia.org
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Ni)"Green" method; can sometimes lead to over-alkylation or reduction of other functional groups. cengage.com.au

Beyond reductive amination, other classical and modern methods for carbon-nitrogen bond formation can be envisioned for the synthesis of this compound. One such alternative is the reduction of an appropriate amide. For instance, 3-(4-ethoxyphenyl)propanoic acid could be converted to its corresponding N-methylamide, N-methyl-3-(4-ethoxyphenyl)propanamide. Subsequent reduction of this amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the target amine. cengage.com.au This two-step sequence provides a reliable, albeit less atom-economical, alternative to reductive amination.

Another potential route involves the alkylation of a primary amine. For example, 3-(4-ethoxyphenyl)propan-1-amine (B1612477) could be synthesized first, and then selectively N-methylated. However, direct alkylation of amines with agents like methyl iodide is often difficult to control and can lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

The 4-ethoxyphenyl group is a key structural feature of the target molecule. In most synthetic approaches, this moiety is introduced at the beginning of the synthetic sequence. A common starting material is 4-ethoxybenzaldehyde, which can be synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

Alternatively, syntheses can start from other commercially available 4-substituted phenols. For instance, a multi-step synthesis could begin with 4-ethoxyphenylacetonitrile, which can be reduced to 2-(4-ethoxyphenyl)ethanamine and then further elaborated to the final product.

Functionalization of the 4-ethoxyphenyl ring itself is also a possibility for creating derivatives. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed on an intermediate or the final compound, although the directing effects of the ethoxy and propylamino groups would need to be considered. The ethoxy group is an ortho, para-director. Conversely, the p-ethoxyphenyl group can sometimes be used as a protecting group for an amine and can be removed oxidatively with reagents like ceric ammonium nitrate (B79036) (CAN). researchgate.netnih.gov

While this compound is not a chiral molecule, the introduction of a substituent on the propanamine backbone would create a stereocenter. For the synthesis of such chiral derivatives, stereoselective methods would be necessary.

Asymmetric synthesis could be employed to directly form one enantiomer. This could involve the use of a chiral auxiliary. For example, a chiral auxiliary could be attached to the amine or the carbonyl precursor to direct the stereochemical outcome of the C-N bond formation, followed by its removal. tcichemicals.comgoogle.com

Alternatively, if a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. google.comrsc.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeMechanism of Action
(+)-Tartaric AcidChiral AcidForms diastereomeric salts with racemic amines. wikipedia.orggoogle.com
(-)-Malic AcidChiral AcidForms diastereomeric salts with differing solubilities.
(1R)-(-)-10-Camphorsulfonic acidChiral AcidForms diastereomeric salts, often highly crystalline. wikipedia.org
N-Acetyl-L-leucineChiral Amino Acid DerivativeUsed for the resolution of related amino-sulfone compounds. google.com

For the synthesis of this compound for research applications, optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency. Key parameters for optimization in the reductive amination pathway include the choice of solvent, reaction temperature, stoichiometry of reagents, and catalyst loading (if applicable).

For example, the choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for reductive aminations with borohydride reagents. The temperature is typically kept low to moderate to minimize side reactions.

Table 3: Hypothetical Optimization of Reductive Amination of 3-(4-ethoxyphenyl)propanal
EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH₃CNMethanol251275
2NaBH₃CNMethanol02482
3NaBH(OAc)₃Dichloromethane25688
4NaBH(OAc)₃Tetrahydrofuran25885
5H₂ (50 psi), Pd/CEthanol251878

When considering scalability, factors such as heat transfer, mixing, and the safe handling of reagents become more critical. For instance, exothermic reactions that are easily controlled in a small flask may require careful temperature management in a larger reactor. The use of less toxic and more environmentally benign reagents, such as moving from sodium cyanoborohydride to sodium triacetoxyborohydride, is also a key consideration for safer and more scalable processes. masterorganicchemistry.com Purification methods, such as column chromatography for small-scale synthesis, may need to be replaced with crystallization or distillation for larger quantities.

Strategies for Constructing the Propanamine Backbone

Exploration of Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three primary functional regions: the secondary amine, the ether linkage, and the substituted phenyl ring. Each of these sites offers distinct opportunities for chemical modification and derivatization.

Reactions Involving the Amine Functionality (e.g., N-Alkylation, Acylation)

The secondary amine is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through alkylation and acylation.

N-Alkylation: The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling it to react with alkylating agents. However, direct alkylation of secondary amines with simple alkyl halides can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts. A more controlled and efficient approach for N-alkylation involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, such as an iridium complex. bath.ac.uknih.govscholarsportal.infonih.gov This method, known as "borrowing hydrogen," proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. bath.ac.uknih.gov

N-Acylation: N-acylation is a fundamental transformation for converting amines into amides. This reaction is typically achieved using acylating agents like acid chlorides or anhydrides. google.com For instance, reacting this compound with a reagent such as acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative, N-acetyl-3-(4-ethoxyphenyl)-N-methylpropan-1-amine. google.com Alternative and greener methods have been developed, such as using acetonitrile (B52724) as both the acetylating agent and solvent in the presence of a catalyst like alumina (B75360) under continuous-flow conditions. nih.gov The formation of amides is significant as it is a common metabolic pathway for amine-containing compounds in biological systems. wikipedia.org

Table 1: Representative Reactions of the Amine Functionality
Reaction TypeReagent(s)Typical Product ClassReference
N-AlkylationAlcohol (e.g., ethanol), Iridium catalystTertiary Amine bath.ac.uknih.govnih.gov
N-AcylationAcid Anhydride (e.g., acetic anhydride)Amide google.com
N-Acylation (Flow)Acetonitrile, AluminaAmide nih.gov

Reactivity of the Ether Linkage and Phenyl Ring

Ether Linkage: Ethers are generally stable and unreactive functional groups, which is why they are often used as solvents. pressbooks.pub However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions using strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubwikipedia.orglibretexts.org In the case of an aryl alkyl ether like this compound, acidic cleavage occurs via a nucleophilic substitution mechanism. libretexts.org The ether oxygen is first protonated by the strong acid. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group's carbon in an S(_N)2 reaction. This results in the cleavage of the ether bond to produce 4-(3-(methylamino)propyl)phenol (B1594653) and the corresponding ethyl halide (e.g., bromoethane). libretexts.org The phenyl C-O bond is not cleaved because sp²-hybridized carbons of an aromatic ring are resistant to nucleophilic attack. libretexts.org

Phenyl Ring: The ethoxy group attached to the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. ncert.nic.inlearncbse.in The lone pairs on the ether oxygen donate electron density into the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. learncbse.inmasterorganicchemistry.com This activation is strongest at the ortho and para positions relative to the ethoxy group. Since the para position is already occupied by the propyl-amine side chain, electrophilic substitution would be directed to the ortho positions (positions 3 and 5). Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would likely yield 3-bromo-4-ethoxyphenyl derivatives.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group at the 3-position. masterorganicchemistry.com

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would install an acetyl group at the 3-position. masterorganicchemistry.com

Table 2: Representative Reactions of the Ether and Phenyl Moieties
Functional GroupReaction TypeReagent(s)Expected Product(s)Reference
EtherAcidic CleavageHBr or HI (conc.)4-(3-(methylamino)propyl)phenol + Ethyl halide pressbooks.publibretexts.org
Phenyl RingNitrationHNO₃, H₂SO₄3-(3-Nitro-4-ethoxyphenyl)-N-methylpropan-1-amine masterorganicchemistry.com
Phenyl RingBrominationBr₂, FeBr₃3-(3-Bromo-4-ethoxyphenyl)-N-methylpropan-1-amine masterorganicchemistry.com

Investigation of Potential Cyclization or Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures, typically requiring initial functionalization. For instance, N-heterocyclization can be achieved by reacting a related phenethylamine (B48288) with a diol in the presence of an iridium catalyst, suggesting that if the amine were first derivatized with a group containing a secondary alcohol, an intramolecular cyclization could be induced. bath.ac.uknih.gov

A more classical approach to forming a heterocyclic ring from a phenethylamine derivative is the Pictet-Spengler reaction. This reaction involves the cyclization of a phenethylamine with an aldehyde or ketone. For the title compound, this would first require the introduction of an activating group on the phenyl ring (ortho to the propyl chain) to facilitate electrophilic attack, followed by reaction with an aldehyde like formaldehyde. This would lead to the formation of a tetrahydroisoquinoline ring system. While not directly applicable without prior modification, it represents a potential pathway for derivatization.

Rearrangement reactions are less common for this specific molecular skeleton without the introduction of other functional groups that could facilitate such processes, like the Beckmann or Hofmann rearrangements which involve amide or related intermediates.

Synthesis of Precursor and Intermediate Compounds for Further Elaboration

The synthesis of this compound itself relies on the assembly of key precursor and intermediate compounds. A common and efficient synthetic strategy is reductive amination. masterorganicchemistry.comyoutube.comorganic-chemistry.org

A plausible synthetic route involves the following intermediates:

4-Ethoxybenzaldehyde: This is a key starting material. It can be prepared via the ethylation of p-hydroxybenzaldehyde using an ethylating agent like ethyl iodide or diethyl sulfate. chemicalbook.com

1-(4-ethoxyphenyl)propan-2-one: This ketone intermediate can be synthesized from 4-ethoxybenzaldehyde. One route involves a Henry reaction with nitroethane to form 1-(4-ethoxyphenyl)-2-nitroprop-1-ene, followed by reduction (e.g., with iron in acetic acid) to yield the target ketone.

Reductive Amination: The final step involves the reaction of 1-(4-ethoxyphenyl)propan-2-one with methylamine. youtube.com The ketone and amine first form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone but will readily reduce the iminium ion intermediate. masterorganicchemistry.comyoutube.com

Table 3: Key Precursors and Synthetic Reactions
Synthetic StepPrecursor/IntermediateReagent(s)ProductReference
Ethylationp-HydroxybenzaldehydeEthyl iodide, Base4-Ethoxybenzaldehyde chemicalbook.com
Reductive Amination1-(4-ethoxyphenyl)propan-2-oneMethylamine, NaBH₃CNThis compound masterorganicchemistry.comyoutube.com

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine, providing unambiguous evidence of its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-ethoxyphenyl group typically appear as two doublets in the downfield region (around δ 6.8-7.2 ppm) due to the ortho and meta coupling. The ethoxy group gives rise to a quartet (for the -OCH2- protons) and a triplet (for the -CH3 protons) in the upfield region. The propyl chain protons will present as multiplets, and the N-methyl group will show a characteristic singlet. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The aromatic carbons of the 4-ethoxyphenyl ring are expected to resonate in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen appearing at a lower field. helsinki.fi The carbons of the ethoxy group, the propyl chain, and the N-methyl group will appear in the upfield aliphatic region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the propyl chain and between the aromatic protons. An HSQC spectrum would correlate each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.10 d 2H Ar-H (ortho to -OCH2CH3)
~6.85 d 2H Ar-H (meta to -OCH2CH3)
~4.00 q 2H -OCH2CH3
~2.60 t 2H -CH2-Ar
~2.45 t 2H -CH2-N
~2.40 s 3H N-CH3
~1.80 m 2H -CH2-CH2-CH2-
~1.40 t 3H -OCH2CH3
(broad) s 1H N-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
~157.5 Ar-C (C-O)
~131.0 Ar-C (quaternary)
~129.5 Ar-CH
~114.5 Ar-CH
~63.5 -OCH2CH3
~51.0 -CH2-N
~36.0 N-CH3
~33.0 -CH2-Ar
~31.0 -CH2-CH2-CH2-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise mass-to-charge ratio (m/z). For this compound (molecular formula C12H19NO), the expected exact mass of the molecular ion [M+H]⁺ would be determined. This experimentally determined mass would then be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental formula.

Common fragmentation patterns for amines in mass spectrometry involve α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. For this compound, this would lead to the formation of a stable iminium ion.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M]⁺ 193.1467
[M+H]⁺ 194.1545
[M+Na]⁺ 216.1364

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. A medium to weak, sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage would be visible as a strong band around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Medium, Sharp N-H Stretch (Secondary Amine)
~2960-2850 Strong Aliphatic C-H Stretch
~3050 Medium Aromatic C-H Stretch
~1610, 1510 Medium-Strong Aromatic C=C Stretch
~1245 Strong Aryl-O-C Asymmetric Stretch
~1040 Strong Aryl-O-C Symmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The 4-ethoxyphenyl group in this compound acts as a chromophore. The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol (B145695), is expected to show a primary absorption maximum (λmax) around 225 nm and a secondary, less intense absorption band around 275 nm, which are characteristic of substituted benzene (B151609) rings.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε) Solvent
~225 (Predicted High) Methanol
~275 (Predicted Moderate) Methanol

Chromatographic and Separative Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC system would consist of a C18 stationary phase column and a mobile phase composed of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., 225 nm or 275 nm). The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.

Table 6: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% formic acid or triethylamine)
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 275 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is instrumental in identifying volatile impurities, by-products, or residual starting materials.

The analysis of amines by GC can be challenging due to their basicity and high polarity, which can lead to interactions with active sites in the column and sample pathway, resulting in poor peak shape and inaccurate quantification. gcms.cz To overcome these issues, specialized capillary columns that are highly inert and designed for amine analysis are employed. gcms.cz These columns often feature base-deactivated surfaces and stationary phases that can withstand harsh sample matrices, such as residual water or other solvents from the reaction mixture. gcms.cz

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the definitive identification of each compound by comparing it to spectral libraries like the NIST Mass Spectral Database. mdpi.com

Research Findings: The utility of GC-MS extends to quantifying the levels of volatile amines in various samples, which is crucial for process optimization in pharmaceutical chemistry. researchgate.net The method's high sensitivity allows for the detection of trace-level impurities that could affect the quality of the final product. For this compound, GC-MS would be used to ensure the absence of volatile precursors or side-products from its synthesis.

Table 1: Hypothetical GC-MS Data for Volatile Species in a Synthesis Mixture

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Potential Origin
Diethylamine4.573, 58, 44Reagent/By-product
Pyridine6.279, 52Catalyst/Solvent
This compound15.8193, 150, 121, 58Target Product

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. youtube.com The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). operachem.com

To monitor a reaction producing this compound, small aliquots are taken from the reaction mixture at various time intervals. rsc.org These samples are spotted onto a TLC plate alongside spots of the pure starting material(s) and a "cospot," which involves spotting the reaction mixture directly on top of the starting material spot. rochester.edu The plate is then developed by placing it in a chamber with a suitable eluent system. operachem.com As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org

The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, is clearly visible. youtube.com The cospot is crucial for confirming identity, especially when the Rf values of the reactant and product are very similar. rochester.edu

Research Findings: TLC is a foundational technique in synthetic organic chemistry labs for its simplicity and effectiveness. libretexts.org The progress of a reaction can be easily visualized under UV light (if the compounds are UV-active) or by using a chemical stain that reacts with the compounds to produce colored spots. operachem.com For amines, a ninhydrin (B49086) stain can be particularly effective. operachem.com

Table 2: Illustrative TLC Monitoring of a Reaction to Form this compound

Time PointStarting Material (Rf = 0.65)Product (Rf = 0.40)Observation
T = 0 hrStrong SpotNo SpotReaction initiated.
T = 2 hrFaint SpotStrong SpotReaction is progressing well.
T = 4 hrNo SpotVery Strong SpotReaction appears complete.

Chiral Chromatography for Enantiomeric Purity Determination

This compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different pharmacological effects, it is critical to separate and quantify them. eijppr.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most effective technique for this purpose. yakhak.org

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com For the separation of chiral amines, polysaccharide-based CSPs are widely used. researchgate.net These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica support, create a chiral environment where one enantiomer fits better or interacts more strongly than the other, causing it to be retained longer on the column. yakhak.orgresearchgate.net

The determination of enantiomeric purity involves developing a validated HPLC method. This includes optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. sigmaaldrich.com The enantiomeric purity is typically expressed as enantiomeric excess (% ee), which is calculated from the relative peak areas of the two enantiomers.

Research Findings: The development of efficient chiral HPLC methods is a significant area of research. For amines, derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity and improve chiral recognition on the CSP. researchgate.net Validation studies for such methods demonstrate high accuracy and precision, making them suitable for quality control. researchgate.net

Table 3: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

EnantiomerRetention Time (min)Peak AreaEnantiomeric Purity (% ee)
(R)-enantiomer10.215,84099.0%
(S)-enantiomer12.53,152,160

Crystallographic Analysis (if applicable to crystalline forms or derivatives)

Should this compound, or a salt derivative thereof, be isolated as a crystalline solid, crystallographic analysis can provide definitive information about its solid-state structure.

X-ray Diffraction for Solid-State Structure and Conformation

Powder X-ray Diffraction (PXRD): This technique is used on a bulk sample of crystalline material. It produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase or polymorph. researchgate.net It is primarily used for quality control and to identify the solid form of the compound.

Single-Crystal X-ray Diffraction (SCXRD): This is the gold-standard method for structure elucidation. It requires a single, high-quality crystal. The diffraction data collected from SCXRD allows for the complete determination of the molecular structure, including the absolute configuration of chiral centers. The resulting structural model reveals intricate details about molecular conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Research Findings: XRD analysis is fundamental in materials science and pharmaceutical development for understanding the solid-state properties of a compound. researchgate.net The data obtained from a single-crystal XRD experiment is typically deposited in a crystallographic database and includes a comprehensive set of parameters that define the crystal lattice and the atomic positions within it.

Table 4: Key Parameters Obtained from a Single-Crystal XRD Analysis

ParameterDescriptionTypical Information Provided
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.Precise measurements in Å and degrees.
Atomic CoordinatesThe (x, y, z) position of every atom in the unit cell.Defines the complete 3D structure.
Bond Lengths/AnglesCalculated distances and angles between bonded atoms.Confirms molecular connectivity and geometry.

Structure Activity Relationship Sar and Molecular Design Investigations

Elucidation of Key Structural Determinants for Bioactivity

The biological activity of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine is intricately linked to the interplay of its core structural components. The specific arrangement and properties of the aromatic ring, the amine group, and the connecting alkyl chain are all crucial for its pharmacological profile.

Role of the 4-Ethoxyphenyl Substituent

Research on related phenethylamine (B48288) derivatives has shown that the size and electronic properties of substituents on the aromatic ring are critical. For instance, in studies of β-phenethylamines, increasing the steric bulk at the 4-position of the aromatic ring has been associated with lower efficacy ligands nih.gov. This suggests that an optimal size and electronic distribution of the substituent at this position are necessary for favorable interactions with the target receptor or enzyme. The ethoxy group in this compound likely provides a balance of these properties.

Significance of the N-Methyl Group and Amine Basicity

The presence of a methyl group on the nitrogen atom (N-methylation) and the basicity of the amine are fundamental to the compound's bioactivity. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

N-methylation can influence several properties of the molecule. In studies of β-phenethylamines, converting a primary amine to a secondary amine by N-methylation was found to cause a minor reduction in potency, while further methylation to a tertiary amine led to a more significant decrease in potency nih.gov. This indicates that while a degree of N-alkylation is tolerated, excessive steric hindrance around the nitrogen can be detrimental to activity. The N-methyl group in this compound likely modulates its binding affinity and selectivity.

Influence of the Propanamine Chain Length and Branching

The three-carbon (propanamine) chain that links the 4-ethoxyphenyl ring to the N-methylamine group plays a vital role in determining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker are critical for orienting the molecule correctly within its binding site.

Alterations in the length of the alkyl chain can significantly impact biological activity. A shorter or longer chain would alter the distance between the aromatic ring and the nitrogen atom, potentially disrupting optimal binding interactions. Branching on the propanamine chain can also have a profound effect by introducing steric hindrance and potentially creating new chiral centers, which could lead to stereoselective bioactivity.

Rational Design and Synthesis of Analogues and Derivatives

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogues and derivatives of this compound. By systematically modifying different parts of the molecule, researchers can aim to improve its pharmacological properties.

Systematic Modification of Aromatic Ring Substituents (e.g., Alkoxy Variations, Halogenation)

One common strategy in analog design is the modification of the substituents on the aromatic ring. This can involve varying the length and nature of the alkoxy group at the 4-position or introducing other functionalities like halogens.

Alkoxy Variations: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy (B1213986), propoxy) can fine-tune the lipophilicity and steric bulk of the molecule. Studies on related compounds have shown that such modifications can have a significant impact on activity nih.gov. For example, in a series of (4-alkoxyphenyl)glycinamides, variations in the alkoxy chain length were explored to optimize potency nih.gov.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic ring is a widely used strategy in medicinal chemistry. Halogens can alter the electronic properties of the ring, influence metabolic stability, and potentially introduce new binding interactions. For instance, the position and nature of halogen substituents on the phenyl ring of phenethylamine derivatives have been shown to affect their binding affinity for serotonin (B10506) receptors koreascience.krnih.gov.

Below is an interactive data table summarizing the hypothetical effects of aromatic ring modifications on bioactivity, based on general SAR principles.

Aromatic Ring SubstituentModificationPredicted Effect on BioactivityRationale
4-OCH2CH3 (Ethoxy)Change to 4-OCH3 (Methoxy)May slightly alter potencyDecreased lipophilicity and steric bulk
4-OCH2CH3 (Ethoxy)Change to 4-OCH2CH2CH3 (Propoxy)May decrease potencyIncreased steric bulk may be unfavorable
4-OCH2CH3 (Ethoxy)Addition of 3-Cl (Chlorine)Could increase or decrease potencyAlters electronic properties and introduces potential new interactions
4-OCH2CH3 (Ethoxy)Change to 4-F (Fluorine)Potentially alters binding and metabolismFluorine can act as a bioisostere for a hydrogen atom but with different electronic properties

Alterations at the Amine Nitrogen (e.g., N-Alkylation, Ring Closure)

Modifications at the amine nitrogen provide another avenue for creating novel derivatives with potentially improved properties. This can include varying the N-alkyl substituent or incorporating the nitrogen into a cyclic structure.

N-Alkylation: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) can impact steric hindrance and basicity. As previously mentioned, studies on β-phenethylamines suggest that increasing the size of the N-alkyl group beyond a certain point can be detrimental to activity nih.gov.

Ring Closure: Incorporating the amine nitrogen and part of the propanamine chain into a heterocyclic ring system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the molecule. This reduction in conformational flexibility can lead to increased potency and selectivity if the constrained conformation is the one that is recognized by the biological target.

An interactive data table illustrating the potential outcomes of modifications at the amine nitrogen is provided below.

Amine Nitrogen ModificationDescriptionPredicted Effect on BioactivityRationale
-NHCH3Change to -NHCH2CH3 (N-Ethyl)Likely to decrease potencyIncreased steric hindrance around the nitrogen
-NHCH3Change to -N(CH3)2 (N,N-Dimethyl)Likely to significantly decrease potencyFurther increased steric bulk and loss of a hydrogen bond donor
-NHCH3 and Propanamine ChainFormation of a Pyrrolidine RingCould increase or decrease potencyConformational restriction may lead to a more or less favorable binding orientation
-NHCH3 and Propanamine ChainFormation of a Piperidine RingCould increase or decrease potencyConformational restriction with a different ring size and geometry

Modifications of the Aliphatic Linker

The three-carbon aliphatic chain connecting the 4-ethoxyphenyl ring to the N-methylamine group is a critical determinant of the compound's activity. Modifications to this linker, including changes in length, rigidity, and branching, have been investigated to optimize interactions with its biological target.

Research into related arylalkylamine series has shown that the length of the linker is often crucial. A propyl (three-carbon) chain frequently represents an optimal length for establishing effective binding, while shorter (ethyl) or longer (butyl) chains can lead to a decrease in potency. The introduction of branching, such as the addition of a methyl group on the chain, can also significantly alter the compound's activity, potentially by introducing steric hindrance or by locking the molecule into a specific, more or less active, conformation.

Modification TypeExample ModificationGeneral Impact on Activity
Chain Length VariationShortening to ethyl or lengthening to butylOften leads to decreased potency.
Introduction of BranchingAddition of a methyl group to the α or β positionCan increase or decrease activity depending on steric fit with the target.
Increased RigidityIncorporation of a double bondRestricts conformational flexibility, potentially locking the molecule in a more active conformation.

Bioisosteric Replacements and Conformational Constraints

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. scripps.edubaranlab.org The replacement of the amide bond by a bioisostere, for instance, can lead to new peptidomimetics with enhanced biological properties. nih.gov

For the aliphatic linker of this compound, bioisosteric replacements could involve substituting one of the methylene (B1212753) (-CH2-) groups with an oxygen atom (to form an ether linkage) or a sulfur atom. Such changes alter the linker's polarity, bond angles, and flexibility, which can fine-tune the molecule's binding affinity and selectivity.

Conformational constraints are modifications that reduce the number of possible shapes (conformations) a molecule can adopt. baranlab.org This is often achieved by incorporating the flexible aliphatic chain into a rigid ring system, such as a pyrrolidine or piperidine ring. This strategy can provide an entropic advantage in binding, as the molecule is pre-organized for recognition by its target, potentially leading to a significant increase in potency. nih.gov

StrategyExample Replacement/ConstraintPotential Outcome
Bioisosteric ReplacementReplacing a linker -CH2- with an -O- or -S-Alters polarity, flexibility, and metabolic stability.
Bioisosteric ReplacementReplacing the secondary amine with a urea or amideChanges hydrogen bonding capacity and basicity. nih.govnih.gov
Conformational ConstraintIncorporating the linker and amine into a piperidine ringReduces flexibility, pre-organizes the molecule for binding, potentially increasing potency. nih.gov

Computational Chemistry and In Silico Modeling in SAR

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound, accelerating the drug design process.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. laurinpublishers.comresearchgate.netresearchgate.net For analogs of this compound, docking studies can elucidate how the compound fits into the binding pocket of its target. nih.govsamipubco.com These simulations can identify key interactions, such as hydrogen bonds between the amine group and specific amino acid residues (e.g., aspartic acid) or hydrophobic interactions involving the ethoxyphenyl ring. nih.gov

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the molecule and its target over time. This provides insights into the stability of the binding pose and the dynamic nature of the interactions, helping to validate the predictions made by docking. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors for each compound. These descriptors quantify properties such as lipophilicity (LogP), electronic effects (e.g., atomic charges), and steric parameters. unram.ac.id

Using statistical methods like multiple linear regression, an equation is generated that correlates these descriptors with the observed biological activity (e.g., pEC50). unram.ac.id Such a model can predict the activity of new, unsynthesized compounds and highlight which properties are most important for activity, thereby guiding further design efforts. nih.govresearchgate.net

Pharmacophore Generation and Virtual Screening

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com For this compound, a typical pharmacophore model might include:

An aromatic/hydrophobic center (the ethoxyphenyl ring).

A hydrogen bond acceptor (the ether oxygen).

A positive ionizable feature (the protonated N-methylamine group).

Once a validated pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.comnih.govamazonaws.com This allows for the rapid identification of structurally diverse molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity, providing new starting points for drug discovery.

Pharmacological Profiling and Mechanistic Studies in Vitro and Preclinical Models

Enzyme Modulation and Inhibition Studies

Investigation of Enzyme Inhibition (e.g., Acid Ceramidase, Tubulin):There is no information available from the conducted searches regarding the ability of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine to inhibit enzymes such as acid ceramidase or to interfere with tubulin polymerization.

Table of Compounds Mentioned

Enzyme Modulation and Inhibition Studies

Characterization of Enzyme Kinetics and Mechanism of Inhibition

Detailed enzyme kinetic studies specifically for this compound are not extensively reported. However, the broader class of phenethylamines and related structures are known to interact with various enzymes. For instance, research into novel methylenedioxyphenyl-based amide derivatives has explored their potential as inhibitors of enzymes like myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). nih.gov In such studies, molecular docking is often employed to predict the binding affinity and interaction of the compounds with the active sites of these proteins. nih.gov The general mechanism of enzyme inhibition involves the binding of the inhibitor to the enzyme, which can be reversible or irreversible, and can follow different kinetic models such as competitive, non-competitive, or uncompetitive inhibition. libretexts.org The Michaelis-Menten kinetics model is fundamental to understanding how enzymes and inhibitors interact, describing the relationship between the reaction rate and the concentration of the substrate and enzyme. libretexts.org

Cellular and Subcellular Mechanistic Investigations (In Vitro)

Analysis of Cellular Signaling Pathway Perturbations

The impact of this compound on cellular signaling pathways has not been specifically elucidated. However, compounds with similar structural features have been shown to modulate various signaling cascades. For example, certain psychoactive benzofurans have been studied for their effects on dopamine (B1211576) and serotonin (B10506) systems. uclan.ac.uk The interaction of a compound with cellular targets can trigger a cascade of events, leading to alterations in signaling pathways that control cell proliferation, survival, and other functions.

Cellular Uptake and Efflux Mechanisms

The mechanisms by which this compound enters and exits cells are not specifically documented. Generally, the transport of pharmaceutical compounds across the cell membrane is mediated by uptake and efflux transporters. nih.govmdpi.com Passive diffusion across the phospholipid bilayer is considered to be a less significant mechanism for many drugs in biological membranes. nih.gov Efflux transporters, such as P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), play a crucial role in limiting the intracellular concentration of various xenobiotics. nih.gov For instance, the tyrosine kinase inhibitor lapatinib (B449) has been identified as a substrate for both Pgp and BCRP, which affects its distribution, particularly into the brain. nih.gov Conversely, uptake transporters facilitate the entry of molecules into cells. nih.gov The specific transporters involved in the cellular transport of this compound would need to be determined through dedicated in vitro transport assays.

Antimitotic Activity in Cellular Models

There is no direct evidence of antimitotic activity for this compound in the available literature. However, compounds with similar phenyl-based structures have been investigated for their ability to interfere with mitosis. For example, certain 5-hydroxy-7-methoxy-2-phenyl-4-quinolones were found to induce cell cycle arrest in the G2/M phase, which is indicative of antimitotic activity. nih.gov The structural requirements for this activity were also explored, highlighting the importance of specific functional groups on the quinolone scaffold. nih.gov Another example is "methylproamine," a derivative of Hoechst 33342, which has been studied for its interaction with DNA and its effects on cells. nih.gov

Scientific Data on the Metabolism and Preclinical Pharmacokinetics of this compound Remains Largely Undocumented in Publicly Accessible Literature

A thorough review of available scientific and technical literature reveals a significant lack of published data regarding the metabolism and preclinical pharmacokinetics of the chemical compound this compound. Despite its availability from chemical suppliers and its potential utility in research, detailed studies outlining its metabolic fate and disposition in biological systems are not present in the public domain.

Consequently, it is not possible to provide a detailed account of its in vitro metabolic stability, identify its Phase I and Phase II metabolites, or characterize its preclinical pharmacokinetic profile. The specific data required to populate the requested sections on hepatic microsomal and hepatocyte stability, metabolite identification, the role of cytochrome P450 isozymes, and absorption, distribution, and excretion studies are absent from the current body of scientific literature.

While general principles of drug metabolism suggest potential pathways for a compound with its structure—such as N-dealkylation, O-dealkylation, hydroxylation, glucuronidation, and sulfation—no specific experimental evidence for this compound has been found. Similarly, without experimental data, the specific cytochrome P450 (CYP) isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) involved in its metabolism remain unidentified.

Further research and publication in peer-reviewed journals are necessary to elucidate the metabolic and pharmacokinetic properties of this compound.

Metabolism and Preclinical Pharmacokinetics

Preclinical Pharmacokinetic Characterization in Animal Models

Plasma Protein Binding Determination

The extent to which a compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that influences its distribution and availability to target tissues. For a basic compound like 3-(4-ethoxyphenyl)-N-methylpropan-1-amine, binding to alpha-1-acid glycoprotein (B1211001) would also be of interest. However, no studies detailing the in vitro or in vivo plasma protein binding of this compound have been identified.

Tissue Distribution Analysis (e.g., Brain Penetration, Blood-Brain Barrier Assessment)

Understanding the distribution of a compound into various tissues is fundamental to assessing its potential efficacy and safety. Of particular importance for centrally acting agents is the ability to cross the blood-brain barrier (BBB). Methods to determine this include in vivo studies in animal models, measuring the ratio of the compound's concentration in the brain to that in the plasma (logBB). No data from tissue distribution or brain penetration studies for this compound have been published.

Excretion Pathways and Elimination Kinetics

The processes by which a compound and its metabolites are removed from the body are key determinants of its duration of action and potential for accumulation. Elimination primarily occurs through renal and/or hepatic pathways. The characterization of these pathways, along with the compound's elimination half-life, clearance rate, and volume of distribution, are core components of its pharmacokinetic profile. Currently, there is no available information on the excretion routes or elimination kinetics of this compound.

Future Research Directions and Advanced Applications

Development as a Chemical Probe for Biological Research

The development of high-quality chemical probes is essential for understanding the biological function of proteins and elucidating their roles in health and disease. nih.gov A chemical probe is a small molecule designed to interact with a specific protein target, allowing for the study of that target's function in a cellular or in vivo context. nih.gov For 3-(4-ethoxyphenyl)-N-methylpropan-1-amine to be developed into a chemical probe, its structure would need to be modified to incorporate specific functionalities without compromising its affinity for its intended biological target.

Future research would focus on synthesizing derivatives that can serve as probes for target identification and validation. This typically involves introducing a reporter tag, such as a fluorophore for imaging, or a reactive group for covalent labeling and subsequent target protein isolation. For instance, a derivative could be synthesized with a terminal alkyne or azide group, allowing it to be used in "click chemistry" reactions to attach a fluorescent dye or biotin tag in situ. mdpi.com Such probes would enable researchers to visualize the subcellular localization of the target protein and to identify its binding partners, providing crucial insights into its biological pathways.

Probe TypeModification StrategyApplication in Biological Research
Fluorescent Probe Conjugation of a fluorophore (e.g., BODIPY, fluorescein) to a non-critical position on the parent molecule.Visualization of target protein distribution in cells and tissues via fluorescence microscopy.
Biotinylated Probe Attachment of a biotin molecule via a linker arm.Affinity purification of the target protein and its interacting partners for identification by mass spectrometry.
Photoaffinity Probe Incorporation of a photoreactive group (e.g., benzophenone, diazirine).Covalent cross-linking to the target protein upon UV irradiation, enabling unambiguous target identification.
"Clickable" Probe Introduction of a bioorthogonal handle like an alkyne or azide. mdpi.comIn situ labeling of the target by reaction with a complementary tagged reagent (e.g., fluorescent azide or alkyne). mdpi.com

Design and Synthesis of Radioligands for Receptor Mapping

Radioligands are indispensable tools for mapping the distribution and density of receptors, transporters, and enzymes in the body using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net The structure of this compound is amenable to radiolabeling, which would allow for its use as a tracer to study its designated biological target in living organisms.

The design of a radioligand based on this compound would involve the incorporation of a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. nih.govresearchgate.net The choice of radionuclide is critical and depends on factors such as half-life, decay characteristics, and the biological process being studied. For PET imaging, common isotopes include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). researchgate.net

Synthetic strategies could involve:

Direct Labeling: Replacing a stable atom in the molecule with its radioactive isotope. For example, the N-methyl or ethoxy group could be labeled with ¹¹C or ¹⁸F, respectively.

Prosthetic Group Labeling: Attaching a small, pre-labeled molecule (a prosthetic group) to the parent compound.

Chelator Conjugation: For radiometals like Copper-64 (⁶⁴Cu), a chelating agent such as NOTA or DOTA would be conjugated to the molecule to securely hold the radioactive metal ion. nih.govnih.gov

Successful development of a radiolabeled version of this compound would provide a powerful tool for preclinical and potentially clinical research, enabling quantitative imaging of its target's expression levels in various diseases. mdpi.com

RadionuclideImaging ModalityHalf-LifeKey Considerations for Synthesis
Carbon-11 (¹¹C) PET20.4 minutesRequires rapid, high-yield synthesis on-site due to its short half-life. Can be used to label the methyl group. researchgate.net
Fluorine-18 (¹⁸F) PET109.7 minutesLonger half-life allows for more complex synthesis and distribution to other sites. nih.gov Could be incorporated into the ethoxy group or an added fluoroalkyl chain.
Copper-64 (⁶⁴Cu) PET12.7 hoursRequires conjugation of a chelator to the molecule. nih.gov Its longer half-life is suitable for studying slower biological processes. nih.gov
Iodine-123 (¹²³I) SPECT13.2 hoursCan be attached directly to the phenyl ring. SPECT offers a lower-cost alternative to PET. researchgate.net

Integration into Multi-Target Ligand Design Strategies

Complex diseases such as neurodegenerative disorders or cancer are often multifactorial, involving multiple biological pathways. nih.govnih.gov The "one-compound, multiple-targets" approach, which utilizes multi-target-directed ligands (MTDLs), has emerged as a promising therapeutic strategy. uta.edu.ly MTDLs are single molecules designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. uta.edu.lyresearchgate.net

The this compound scaffold could serve as a foundational component in an MTDL. Researchers could employ several design strategies:

Pharmacophore Merging: Combining the essential structural features of this compound with those of another ligand for a different target into a single, new molecule.

Linker-Based Design: Covalently linking the this compound moiety to another distinct pharmacophore via a flexible or rigid linker. The nature of the linker is crucial for ensuring that both parts of the MTDL can bind to their respective targets effectively.

For example, if the primary target of this compound is relevant to Alzheimer's disease, it could be combined with a moiety that inhibits an enzyme like acetylcholinesterase or targets beta-amyloid aggregation. nih.gov This approach could lead to the development of novel therapeutics with enhanced disease-modifying potential.

MTDL Design StrategyDescriptionHypothetical Application for this compound
Framework Combination Fusing the core structures of two different active compounds.Merging the ethoxyphenylpropanamine scaffold with a known cholinesterase inhibitor pharmacophore for potential Alzheimer's therapy. nih.gov
Linked Ligands Connecting two distinct pharmacophores with a chemical linker.Linking the compound to an antioxidant moiety to create a dual-function agent that can modulate a receptor target while also reducing oxidative stress. researchgate.net
Overlapping Ligands Designing a single molecule that fits the binding sites of multiple targets.Modifying the substituent pattern on the phenyl ring to allow for simultaneous interaction with a primary receptor and a secondary off-target with therapeutic benefits.

Exploration of Novel Analytical Methodologies for Compound Characterization

The comprehensive characterization of any pharmaceutical compound is critical for ensuring its quality, purity, and stability. biomedres.us Impurity profiling—the identification and quantification of impurities in a drug substance—is a regulatory requirement and essential for safety. biomedres.usresearchgate.net Future research on this compound will necessitate the use of advanced analytical techniques to fully characterize the molecule and its potential impurities, which can arise during synthesis or degradation. biomedres.us

A suite of modern analytical methods would be employed for this purpose:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity and quantifying the main compound and any impurities. biomedres.us Gas Chromatography (GC) is suitable for analyzing volatile impurities or starting materials. ijrti.org

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry is a powerful tool for identifying the molecular weight of the compound and its impurities, providing crucial clues to their structures. ijprajournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the compound and the characterization of impurities.

Hyphenated Techniques: The combination of separation and spectroscopic techniques, such as LC-MS-NMR, can provide comprehensive structural information on even trace-level components in a complex mixture. ijprajournal.com

These analytical methods are fundamental for establishing a detailed profile of this compound, which is a prerequisite for its advancement through preclinical and clinical development.

Analytical TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase. biomedres.usPurity assessment, quantification of the active compound, and separation of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification. biomedres.usIdentification and quantification of residual solvents and volatile synthesis-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds by HPLC followed by mass analysis. ijprajournal.comMolecular weight determination of the parent compound and non-volatile impurities, enabling structural investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous confirmation of the chemical structure and stereochemistry; characterization of impurity structures. biomedres.us
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Identification of functional groups present in the molecule, confirming its chemical identity. biomedres.us

Q & A

Q. Which analytical methods ensure stability during storage?

  • Answer :
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile).
  • ICH validation : Linearity (R² >0.999), precision (%RSD <2%), and LOQ (0.05 μg/mL) per Q2(R1) guidelines. Pharmacopeial methods for related amines use retention time matching (RRT ±2%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.